molecular formula C6H3F3N2O3 B11895624 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid

Cat. No.: B11895624
M. Wt: 208.09 g/mol
InChI Key: SAMYYVBUSOPZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, with a carboxylic acid functional group at the 2-position

Preparation Methods

The synthesis of 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid can be achieved through several methods. One efficient and scalable method involves the synthesis of 2-chloro-5-trifluoromethoxypyrazine, which can then be converted to the desired carboxylic acid derivative. This process typically involves the use of reagents such as antimony trifluoride for fluorination and various coupling reactions like Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions .

Chemical Reactions Analysis

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, influenced by the electron-withdrawing properties of the trifluoromethoxy group. This group can affect the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

5-(Trifluoromethoxy)pyrazine-2-carboxylic acid can be compared with other trifluoromethoxy-substituted pyrazines and carboxylic acids:

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical transformations.

Properties

Molecular Formula

C6H3F3N2O3

Molecular Weight

208.09 g/mol

IUPAC Name

5-(trifluoromethoxy)pyrazine-2-carboxylic acid

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13)

InChI Key

SAMYYVBUSOPZTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)OC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.